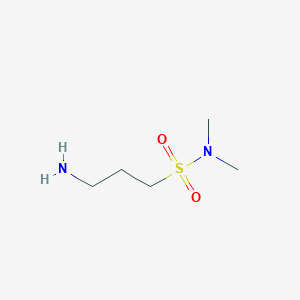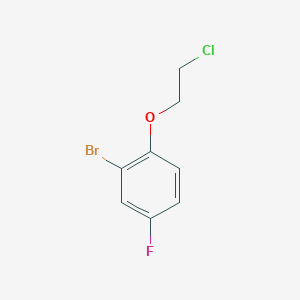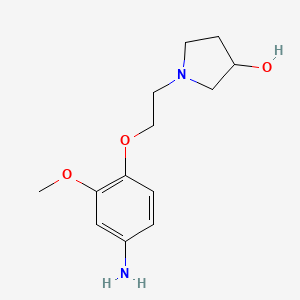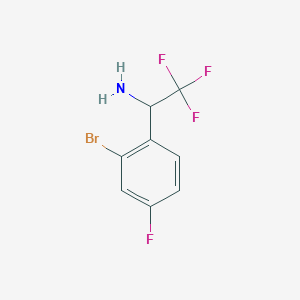
2-(3-(trifluoromethyl)benzyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Trifluoromethyl)benzyl)benzofuran is a synthetic organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The trifluoromethyl group attached to the benzyl moiety enhances the compound’s chemical stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(trifluoromethyl)benzyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted benzofuran.
Substitution: Various functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(3-(Trifluoromethyl)benzyl)benzofuran has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(3-(trifluoromethyl)benzyl)benzofuran involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparación Con Compuestos Similares
2-(3-(Trifluoromethyl)phenyl)benzofuran: Similar structure but with a phenyl group instead of a benzyl group.
2-(3-(Trifluoromethyl)benzyl)benzothiophene: Contains a benzothiophene core instead of a benzofuran core.
Uniqueness: 2-(3-(Trifluoromethyl)benzyl)benzofuran is unique due to the presence of both the trifluoromethylbenzyl group and the benzofuran core, which confer distinct chemical and biological properties. Its combination of stability, reactivity, and biological activity makes it a valuable compound for various applications.
Propiedades
Número CAS |
55877-51-5 |
|---|---|
Fórmula molecular |
C16H11F3O |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)20-14/h1-8,10H,9H2 |
Clave InChI |
HFGUMVYWWPOKKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)CC3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)

![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)


![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)




![5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one](/img/structure/B8699638.png)
